

An In-Depth Technical Guide to the Mass Spectrum of N-Pentylindole-d11

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Compound of Interest		
Compound Name:	N-Pentylindole-d11	
Cat. No.:	B13440082	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrum of **N-Pentylindole-d11**, a deuterated isotopologue of N-Pentylindole. The inclusion of eleven deuterium atoms on the N-pentyl chain makes it a valuable internal standard for the quantitative analysis of N-Pentylindole and related synthetic cannabinoids by mass spectrometry. Understanding its fragmentation pattern is crucial for developing robust analytical methods.

Data Presentation

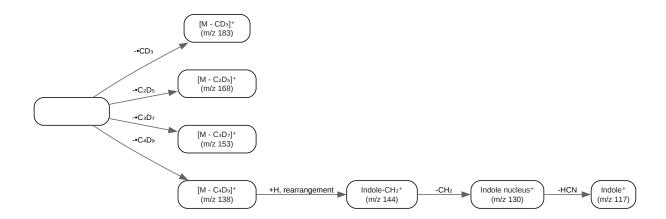
The expected electron ionization (EI) mass spectrum of **N-Pentylindole-d11** is characterized by a distinct molecular ion and a series of fragment ions resulting from the cleavage of the deuterated pentyl chain and the indole ring. The table below summarizes the proposed major ions, their mass-to-charge ratio (m/z), and their proposed structures.



m/z	Proposed Fragment Ion	Structure
198	[M]•+	[C13H6D11N]•+
183	[M - CD ₃]•+	[C12H6D8N]•+
168	[M - C ₂ D ₅]•+	[C11H6D6N]•+
153	[M - C ₃ D ₇]•+	[C10H6D4N]•+
144	[Indole-CH ₂]•+	[C ₉ H ₈ N]•+
138	[M - C ₄ D ₉]•+	[C ₉ H ₆ D ₂ N]•+
130	[Indole nucleus]•+	[C ₈ H ₇ N]•+
117	[Indole]•+	[C ₈ H ₇ N]•+

Predicted Fragmentation Pathway of N-Pentylindoled11

The fragmentation of **N-Pentylindole-d11** under electron ionization is predicted to follow a logical pathway initiated by the loss of electrons to form a molecular ion, followed by cleavage of the deuterated pentyl chain and fragmentation of the indole nucleus.





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Caption: Predicted electron ionization fragmentation pathway of N-Pentylindole-d11.

Experimental Protocols

The following are detailed methodologies for the analysis of **N-Pentylindole-d11** using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the qualitative and quantitative analysis of **N-Pentylindole-d11** in a variety of sample matrices.

- 1. Sample Preparation (for a plasma or urine sample):
- To 1 mL of the sample, add an appropriate volume of N-Pentylindole-d11 internal standard solution.
- Perform a liquid-liquid extraction with 3 mL of ethyl acetate.
- Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of ethyl acetate for GC-MS analysis.
- 2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.



- Injector Temperature: 280°C.
- Injection Volume: 1 μL (splitless mode).
- Oven Temperature Program:
 - Initial temperature: 150°C, hold for 1 minute.
 - Ramp to 290°C at 20°C/min.
 - Hold at 290°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for high-sensitivity quantitative analysis of N-Pentylindole-d11.

- 1. Sample Preparation:
- Follow the same sample preparation procedure as for GC-MS, but reconstitute the final dried extract in 100 μL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- 2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
- Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

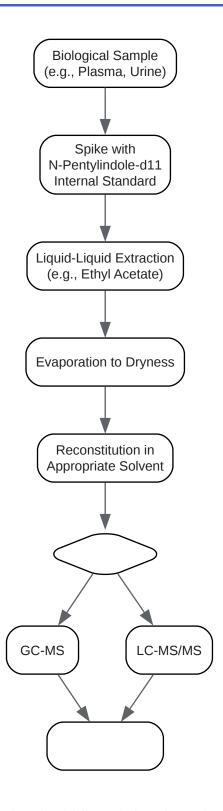


- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 μm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
 - Start with 50% B.
 - Linearly increase to 95% B over 5 minutes.
 - Hold at 95% B for 2 minutes.
 - Return to 50% B and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Ion Source: Electrospray Ionization (ESI) in positive mode.
- Ion Source Temperature: 550°C.
- Multiple Reaction Monitoring (MRM) Transitions:
 - N-Pentylindole-d11: Precursor ion (m/z 199.2) -> Product ions (e.g., m/z 144.1, 130.1).
 - N-Pentylindole (analyte): Precursor ion (m/z 188.2) -> Product ions (e.g., m/z 130.1, 117.1).

Experimental Workflow Visualization

The general workflow for the analysis of **N-Pentylindole-d11** in a biological matrix is depicted below.





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Caption: General experimental workflow for the analysis of N-Pentylindole-d11.

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